Cas no 3598-30-9 (3,3',4,4'-Biphenyltetrol)
3,3',4,4'-Biphenyltetrol structure
Product Name:3,3',4,4'-Biphenyltetrol
CAS-nummer:3598-30-9
MF:C12H10O4
MW:218.205403804779
CID:920911
PubChem ID:97579
Update Time:2025-05-20
3,3',4,4'-Biphenyltetrol Chemische en fysische eigenschappen
Naam en identificatie
-
- 3,3',4,4'-biphenyltetrol
- 4-(3,4-dihydroxyphenyl)benzene-1,2-diol
- 1,1'-Biphenyl-3,3',4,4'-tetrol
- 3,3',4,4'-Tetrahydroxydiphenyl
- [1,1'-Biphenyl]-3,3',4,4'-tetraol
- (1,1'-Biphenyl)-3,3',4,4'-tetrol
- [1,1'-Biphenyl]-3,3',4,4'-tetrol
- NSC133369
- 3,3',4,4'-TETRAHYDROXYBIPHENYL
- 4,4'-Bi[catechol]
- 3,4,3',4'-Tetrahydroxy-1,1'-biphenyl
- 3,4,4'-Biphenyltetrol
- BDBM50490732
- SCHEMBL338028
- DTXSID90189535
- MZEFNGQKJROKHS-UHFFFAOYSA-N
- BS-51366
- 4-(3,4-dihydroxyphenyl)benzene-1,2-diol?
- F77156
- GLXC-03248
- NSC 133369
- NSC-133369
- CHEMBL2337291
- Biphenyl-3,4,3',4'-tetraol; Bi(3,4-dihydroxyphenyl)
- DS-014485
- 3598-30-9
- 3,3',4,4'-Biphenyltetrol
-
- Inchi: 1S/C12H10O4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,13-16H
- InChI-sleutel: MZEFNGQKJROKHS-UHFFFAOYSA-N
- LACHT: OC1=C(C=CC(=C1)C1C=CC(=C(C=1)O)O)O
Berekende eigenschappen
- Exacte massa: 218.0579
- Monoisotopische massa: 218.05790880 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 1
- Complexiteit: 209
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.1
- Topologisch pooloppervlak: 80.9
- Moleculair gewicht: 218.20
Experimentele eigenschappen
- Dichtheid: 1.47
- Smeltpunt: 229-230 °C
- Kookpunt: 480.1°C at 760 mmHg
- Vlampunt: 243.4°C
- Brekindex: 1.715
- PSA: 80.92
- LogboekP: 2.17600
3,3',4,4'-Biphenyltetrol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1224427-1g |
1,1'-Biphenyl]-3,3',4,4'-tetraol |
3598-30-9 | 95% | 1g |
$350 | 2024-06-03 | |
| Aaron | AR01HIEZ-100mg |
4-(3,4-Dihydroxyphenyl)benzene-1,2-diol |
3598-30-9 | 97% | 100mg |
$70.00 | 2025-02-12 | |
| Aaron | AR01HIEZ-250mg |
4-(3,4-Dihydroxyphenyl)benzene-1,2-diol |
3598-30-9 | 97% | 250mg |
$99.00 | 2025-02-12 | |
| Aaron | AR01HIEZ-1g |
4-(3,4-Dihydroxyphenyl)benzene-1,2-diol |
3598-30-9 | 97% | 1g |
$259.00 | 2025-02-12 | |
| Aaron | AR01HIEZ-5g |
4-(3,4-Dihydroxyphenyl)benzene-1,2-diol |
3598-30-9 | 97% | 5g |
$1162.00 | 2025-02-12 | |
| Aaron | AR01HIEZ-10g |
4-(3,4-Dihydroxyphenyl)benzene-1,2-diol |
3598-30-9 | 97% | 10g |
$1940.00 | 2025-02-12 | |
| 1PlusChem | 1P01HI6N-100mg |
4-(3,4-dihydroxyphenyl)benzene-1,2-diol |
3598-30-9 | 97% | 100mg |
$69.00 | 2024-05-04 | |
| 1PlusChem | 1P01HI6N-250mg |
4-(3,4-dihydroxyphenyl)benzene-1,2-diol |
3598-30-9 | 97% | 250mg |
$103.00 | 2024-05-04 | |
| 1PlusChem | 1P01HI6N-1g |
4-(3,4-dihydroxyphenyl)benzene-1,2-diol |
3598-30-9 | 97% | 1g |
$257.00 | 2024-05-04 | |
| A2B Chem LLC | AY95535-100mg |
[1,1'-Biphenyl]-3,3',4,4'-tetraol |
3598-30-9 | 97% | 100mg |
$56.00 | 2024-04-20 |
3,3',4,4'-Biphenyltetrol Gerelateerde literatuur
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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